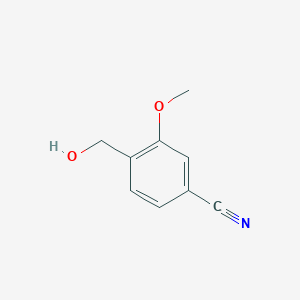

4-(Hydroxymethyl)-3-methoxybenzonitrile

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9NO2 |

|---|---|

Poids moléculaire |

163.17 g/mol |

Nom IUPAC |

4-(hydroxymethyl)-3-methoxybenzonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,11H,6H2,1H3 |

Clé InChI |

PCKOFXURQNDWMK-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)C#N)CO |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Hydroxymethyl 3 Methoxybenzonitrile and Its Derivatives

Targeted Synthesis of the 4-(Hydroxymethyl)-3-methoxybenzonitrile Core Structure

The synthesis of the this compound framework can be achieved through several strategic approaches, each leveraging different precursor molecules and reaction types. These methods include the reduction of functional groups, directed functionalization of existing scaffolds, and sophisticated palladium-catalyzed cross-coupling reactions.

Reductive Transformations of Precursor Carbonyl or Nitrile Functions

A primary and straightforward route to this compound involves the selective reduction of the aldehyde functionality in 4-formyl-3-methoxybenzonitrile (B1591161). This transformation from a carbonyl group to a primary alcohol is a fundamental reaction in organic chemistry.

Commonly employed reducing agents for this purpose are metal hydrides, with sodium borohydride (B1222165) (NaBH₄) being a mild and effective choice for the selective reduction of aldehydes in the presence of less reactive groups like nitriles. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. A similar reduction, for instance, is the conversion of vanillin (B372448) to vanillyl alcohol using sodium borohydride. nbinno.com

Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, although care must be taken as it can also reduce the nitrile group under more forcing conditions. libretexts.org Another reagent, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), has been noted for its use in converting related ester precursors to aldehydes, indicating its potential utility in the reduction of the aldehyde itself to the desired alcohol. chemicalbook.com

Table 1: Reagents for Reductive Synthesis of this compound

| Precursor Compound | Reagent | Product |

|---|---|---|

| 4-Formyl-3-methoxybenzonitrile | Sodium Borohydride (NaBH₄) | This compound |

Directed Functionalization of Methoxybenzonitrile Scaffolds

This strategy involves starting with a simpler, substituted methoxybenzonitrile and introducing the hydroxymethyl group at the desired position. A common precursor for this approach is 4-methyl-3-methoxybenzonitrile. The benzylic methyl group can be functionalized through a two-step process.

First, the methyl group undergoes free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator to form 4-(bromomethyl)-3-methoxybenzonitrile. Subsequently, this benzylic bromide can be converted to the corresponding alcohol via a nucleophilic substitution reaction (hydrolysis), often using aqueous base or silver nitrate (B79036) in aqueous ethanol, to yield this compound. chemicalbook.com

Palladium-Mediated Reactions for Aromatic Substitutions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.org While specific literature detailing a palladium-mediated synthesis for this exact molecule is sparse, established methodologies suggest plausible routes. For instance, a Hiyama coupling could be employed. organic-chemistry.org This would involve the reaction of an aryltrialkoxysilane with a benzyl (B1604629) halide.

A hypothetical route could involve the palladium-catalyzed coupling of a protected hydroxymethyl group equivalent, such as (4-bromo-2-methoxybenzyloxy)(tert-butyl)dimethylsilane, with a cyanide source. More commonly, palladium catalysis is used in C-H activation and functionalization, which could theoretically be applied to introduce substituents onto a pre-formed aromatic ring. rsc.orgepa.gov These reactions offer powerful tools for constructing complex aromatic molecules from simpler starting materials. nih.gov

Derivatization Strategies for this compound

The presence of two distinct functional groups—the hydroxymethyl and the nitrile—makes this compound a valuable intermediate for further chemical modification.

Modifications of the Hydroxymethyl Group: Esterification, Etherification, and Amination

The primary alcohol of the hydroxymethyl group is amenable to several key transformations.

Esterification: The hydroxymethyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. masterorganicchemistry.commasterorganicchemistry.com This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Etherification: Conversion of the alcohol to an ether can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage (-CH₂OR). A related etherification is the reaction of 3-hydroxy-4-methoxybenzonitrile (B193458) with bromoethane (B45996) in the presence of potassium carbonate to form an ethoxy group. chemicalbook.com

Amination: The transformation of the hydroxymethyl group to an amino group typically proceeds through a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide, by reacting it with p-toluenesulfonyl chloride or a halogenating agent. The resulting intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the corresponding benzylamine (B48309) derivative.

Reactions Involving the Nitrile Group: Hydrolysis, Cycloadditions, and Reductions

The cyano group is a versatile functional handle that can participate in a variety of transformations. ebsco.com

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxylic acid or a primary amide. libretexts.orgnumberanalytics.com Heating the nitrile in the presence of aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) leads to the formation of the corresponding carboxylic acid, 4-(hydroxymethyl)-3-methoxybenzoic acid. lumenlearning.comlibretexts.org Milder conditions can sometimes isolate the intermediate amide. For instance, treatment of 4-hydroxy-3-methoxybenzonitrile (B1293924) with sodium perborate (B1237305) has been shown to yield the corresponding amide, 4-hydroxy-3-methoxybenzamide (B3049022). Enzymatic hydrolysis using nitrilases also presents a green chemistry approach to this conversion. researchgate.net

Cycloadditions: Nitriles can act as dipolarophiles in [3+2] cycloaddition reactions. A notable example is the reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, a common scaffold in medicinal chemistry. This reaction is often catalyzed by a Lewis acid.

Reductions: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) or, under controlled conditions, to an aldehyde (R-CHO). wikipedia.org

Reduction to Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon (Pd/C) effectively reduce the nitrile to a primary amine, yielding (4-(aminomethyl)-3-methoxyphenyl)methanol. libretexts.orgwikipedia.orgresearchgate.net

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. libretexts.orgwikipedia.org This would convert this compound into 4-(hydroxymethyl)-3-methoxybenzaldehyde.

Table 2: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Hydroxymethyl | Esterification | Carboxylic Acid, H⁺ | Ester |

| Hydroxymethyl | Etherification | 1. NaH; 2. Alkyl Halide | Ether |

| Hydroxymethyl | Amination | 1. TsCl; 2. Amine/NH₃ | Amine |

| Nitrile | Hydrolysis (full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Nitrile | Hydrolysis (partial) | Mild conditions | Amide |

| Nitrile | Cycloaddition | Sodium Azide | Tetrazole |

| Nitrile | Reduction (full) | LiAlH₄ or H₂/Catalyst | Primary Amine |

Transformations on the Aromatic Ring System

While peripheral modifications to aromatic rings are common, advanced methodologies now allow for the skeletal editing of the core aromatic system, a concept known as "aromatic metamorphosis". nih.gov This approach enables the transformation of the fundamental ring structure by replacing an endocyclic atom with a different atom or by inserting an atom into the ring, leading to novel molecular architectures. nih.gov

These transformations are often facilitated by transition metal catalysts, such as palladium and nickel, which can strategically activate robust C-S and C-O bonds. nih.gov For instance, dibenzothiophenes and dibenzofurans have been successfully converted into triphenylenes. nih.gov Another strategy involves the oxidation of dibenzothiophenes to their corresponding sulfones, followed by nucleophilic aromatic substitution reactions to yield carbazoles and dibenzophospholes. nih.gov While direct application to this compound is a specialized area of research, these principles of skeletal editing represent a frontier in creating diverse derivatives by fundamentally altering the aromatic core rather than just its substituents. nih.gov

Stereoselective Synthesis and Enantiomeric Control in this compound Derivatives

Achieving stereoselectivity is crucial when synthesizing chiral derivatives of this compound for applications where specific three-dimensional arrangements are required. Methodologies for stereoselective synthesis often involve the controlled formation of stereocenters. For example, in the synthesis of related structures like 2-aryl-3-(hydroxymethyl)aziridines, stereoselectivity is achieved through the diastereoselective cyclocondensation of a chloroketene with an imine to form a β-lactam intermediate. nih.gov

This intermediate can then undergo a reductive ring contraction using a reagent like lithium aluminum hydride (LiAlH₄) to yield the desired aziridine (B145994) with a specific trans or cis configuration. nih.gov The principles of using chiral auxiliaries, stereoselective catalysts, or starting from a chiral pool can be applied to control the enantiomeric outcome in the synthesis of derivatives of this compound that contain stereocenters. The ring-opening of such stereochemically defined intermediates can then lead to a variety of enantiomerically pure products. nih.gov

Novel Catalytic Approaches in the Synthesis of this compound and Analogues

Modern synthetic chemistry heavily relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of benzonitriles, including the title compound and its analogues, has benefited significantly from novel catalytic approaches.

Transition Metal-Catalyzed Processes

Transition metals are workhorses in modern organic synthesis, enabling a wide array of transformations under mild conditions. Iron, being abundant and low-cost, is an attractive catalyst. A mild and rapid route for synthesizing diverse nitriles from aldehyde oxime esters has been developed using an iron(III) and phenol (B47542) co-catalysis system. researchgate.net This reaction proceeds at room temperature and can yield nitriles in excellent yields within minutes. researchgate.net Other transition metals, such as copper and palladium, are also widely used in various coupling and functionalization reactions to build the benzonitrile (B105546) scaffold or introduce functional groups. beilstein-journals.org

| Catalyst System | Substrate Type | Reaction | Key Finding |

| Iron(III) / Phenol | Aldehyde Oxime Esters | Dehydration | Rapid conversion to nitriles at room temperature with high yields. researchgate.net |

| Copper(II) | Enol Acetates | Aerobic Phosphorylation | Synthesis of β-ketophosphonates, demonstrating copper's utility in C-P bond formation. beilstein-journals.org |

| Palladium / Nickel | Dibenzothiophenes | Aromatic Metamorphosis | Catalytic activation of C-S bonds to enable skeletal editing of aromatic rings. nih.gov |

Organocatalytic and Biocatalytic Pathways

In line with green chemistry principles, organocatalysis and biocatalysis offer alternatives to metal-based catalysts. Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly noted for its high selectivity under mild, often aqueous, conditions. nih.gov

A chemoenzymatic strategy has been developed to synthesize nitriles from aldehydes via an aldoxime intermediate. researchgate.net An aldoxime dehydratase enzyme, discovered in the Aspergillus genus, can efficiently convert aldoximes to nitriles in aqueous media. researchgate.net This method is particularly valuable for producing natural-smelling fragrance and flavor compounds. researchgate.net Furthermore, enzymes like lipases are used for the kinetic resolution of racemic mixtures, a crucial step in producing enantiomerically pure compounds. For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key intermediate in the synthesis of fluoxetine. nih.gov This highlights the potential of biocatalysis for achieving enantiomeric control in derivatives of this compound. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itrsc.org These principles are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact and enhance safety. researchgate.net The focus is on aspects such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents and reagents. researchgate.net

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Performing reactions in an aqueous medium or under solvent-free conditions are highly desirable approaches. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. uniroma1.it

Biocatalytic pathways, such as the enzymatic dehydration of aldoximes to nitriles, are prime examples of reactions that can be conducted efficiently in aqueous media. researchgate.net This not only aligns with green chemistry principles but can also simplify product purification. Solvent-free methods, where the reaction is run neat or with a solid-phase catalyst, further reduce waste and environmental impact. researchgate.net For example, the synthesis of pyrazole (B372694) derivatives has been achieved in water under ultrasonic irradiation, demonstrating the feasibility of moving away from traditional organic solvents. uniroma1.it These strategies are directly applicable to developing more sustainable synthetic routes for this compound and its analogues.

Atom Economy and Waste Minimization in Synthetic Routes

The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. In conjunction with atom economy, minimizing waste, often quantified by the E-factor (Environmental Factor), is a critical goal for sustainable chemical manufacturing. This section will analyze and compare different synthetic pathways to this compound from the perspective of these green chemistry principles.

Two primary synthetic strategies for this compound have been identified in the literature: the reduction of a benzaldehyde (B42025) precursor and the conversion of a benzyl alcohol derivative.

Route 1: Reduction of 4-formyl-3-methoxybenzonitrile

A plausible and direct method for the synthesis of this compound is the selective reduction of the aldehyde functionality of 4-formyl-3-methoxybenzonitrile. This precursor is a known intermediate in the synthesis of pharmaceuticals like Finerenone. mdpi.comchemicalbook.comabo.fitantuchemicals.com The reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and relatively mild choice.

The reaction proceeds as follows:

C₉H₇NO₂ (4-formyl-3-methoxybenzonitrile) + [H] → C₉H₉NO₂ (this compound)

A typical laboratory-scale procedure for a similar reduction of an aromatic aldehyde to a benzyl alcohol involves dissolving the aldehyde in a suitable solvent, such as methanol or ethanol, and then adding sodium borohydride. umn.edu

Atom Economy Calculation:

To assess the atom economy of this reduction, let's consider the use of sodium borohydride. The balanced equation for the reduction of an aldehyde with NaBH₄ is:

4 RCHO + NaBH₄ + 4 H₂O → 4 RCH₂OH + NaB(OH)₄

For the specific case of 4-formyl-3-methoxybenzonitrile:

4 C₉H₇NO₂ + NaBH₄ + 4 H₂O → 4 C₉H₉NO₂ + NaB(OH)₄

The atom economy is calculated as:

(Molecular Weight of Desired Product) / (Sum of Molecular Weights of All Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₉NO₂ | 163.17 |

| 4-formyl-3-methoxybenzonitrile | C₉H₇NO₂ | 161.16 |

| Sodium Borohydride | NaBH₄ | 37.83 |

| Water | H₂O | 18.02 |

| Sodium Borate (B1201080) | NaB(OH)₄ | 101.81 |

Interactive Data Table: Atom Economy for Route 1 (Calculations are based on the stoichiometry of the reaction)

| Reactant | Moles | Molecular Weight ( g/mol ) | Total Mass (g) |

| 4-formyl-3-methoxybenzonitrile | 4 | 161.16 | 644.64 |

| Sodium Borohydride | 1 | 37.83 | 37.83 |

| Water | 4 | 18.02 | 72.08 |

| Total Reactant Mass | 754.55 | ||

| Product | Moles | Molecular Weight ( g/mol ) | Total Mass (g) |

| This compound | 4 | 163.17 | 652.68 |

| Atom Economy | 86.50% |

Waste Minimization:

The primary waste product from this reaction is sodium borate (NaB(OH)₄), which is generally considered to have low toxicity. The use of mild reducing agents like NaBH₄ avoids the generation of heavy metal waste associated with some other reduction methods. Solvents used in the reaction and for purification, typically alcohols and ethers, would contribute to the E-factor if not recycled. The choice of a greener solvent and efficient recycling protocols are crucial for minimizing the environmental impact of this route.

Route 2: Conversion of Vanillyl Alcohol

An alternative pathway to this compound starts from the readily available bio-based platform chemical, vanillin. This route typically involves a two-step process:

Reduction of Vanillin: Vanillin is first reduced to vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). This is a well-established reaction often carried out with sodium borohydride. studylib.net

Conversion of the Hydroxyl Group to a Nitrile: This is the more challenging step and often involves a multi-step sequence. A common strategy is to first convert the benzylic alcohol into a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt.

A potential reaction sequence is as follows:

C₈H₈O₃ (Vanillin) + [H] → C₈H₁₀O₃ (Vanillyl alcohol)

C₈H₁₀O₃ (Vanillyl alcohol) + TsCl → C₁₅H₁₆O₄S (Vanillyl tosylate) + HCl

C₁₅H₁₆O₄S (Vanillyl tosylate) + NaCN → C₉H₉NO₂ (this compound) + NaOTs

Atom Economy Calculation:

Analyzing the second and third steps for atom economy:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Vanillyl Alcohol | C₈H₁₀O₃ | 154.16 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 |

| Vanillyl Tosylate | C₁₅H₁₆O₄S | 308.35 |

| Sodium Cyanide | NaCN | 49.01 |

| This compound | C₉H₉NO₂ | 163.17 |

| Sodium Tosylate (NaOTs) | C₇H₇NaO₃S | 194.18 |

Interactive Data Table: Atom Economy for Route 2 (Steps 2 & 3) (Calculations are based on the stoichiometry of the reactions)

| Reactant | Moles | Molecular Weight ( g/mol ) | Total Mass (g) |

| Vanillyl Alcohol | 1 | 154.16 | 154.16 |

| p-Toluenesulfonyl chloride | 1 | 190.65 | 190.65 |

| Sodium Cyanide | 1 | 49.01 | 49.01 |

| Total Reactant Mass | 393.82 | ||

| Product | Moles | Molecular Weight ( g/mol ) | Total Mass (g) |

| This compound | 1 | 163.17 | 163.17 |

| Atom Economy | 41.43% |

The calculated atom economy for this two-step conversion from vanillyl alcohol is significantly lower than the reduction route. This is primarily due to the generation of the sodium tosylate byproduct, which has a relatively high molecular weight.

Waste Minimization:

Comparison and Outlook

Based on the principles of atom economy and waste minimization, the reduction of 4-formyl-3-methoxybenzonitrile appears to be a more sustainable route for the synthesis of this compound compared to the conversion of vanillyl alcohol via tosylation and cyanation. The higher atom economy and the generation of a less hazardous byproduct make the reduction pathway more aligned with the goals of green chemistry.

Future research in this area should focus on several key aspects to further improve the sustainability of these synthetic methodologies:

Catalytic Reductions: Investigating catalytic hydrogenation for the reduction of 4-formyl-3-methoxybenzonitrile could further improve the atom economy to nearly 100% and eliminate the borate waste stream.

Direct Cyanation Methods: The development of catalytic methods for the direct cyanation of the benzylic C-H bond of a suitable precursor or the direct conversion of the benzylic alcohol without the need for stoichiometric activating agents would significantly enhance the atom economy of the vanillyl alcohol route.

Biocatalysis: Exploring enzymatic reductions of the aldehyde or enzymatic conversions of vanillyl alcohol could offer highly selective and environmentally benign alternatives operating under mild conditions.

By prioritizing synthetic routes with high atom economy and minimal waste generation, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes for important compounds like this compound.

Chemical Reactivity and Mechanistic Studies of 4 Hydroxymethyl 3 Methoxybenzonitrile

Reaction Pathways of the Hydroxymethyl Group

The hydroxymethyl group is a primary benzylic alcohol, a structural feature that makes it susceptible to a variety of transformations, including oxidation and nucleophilic substitution. Its reactivity is further modulated by the electronic effects of the other substituents on the aromatic ring.

The primary alcohol of 4-(hydroxymethyl)-3-methoxybenzonitrile can be selectively oxidized to the corresponding aldehyde, 4-formyl-3-methoxybenzonitrile (B1591161), or further to the carboxylic acid. The choice of oxidizing agent is crucial for controlling the extent of the oxidation.

The mechanism of oxidation often involves the formation of an intermediate ester (e.g., a chromate (B82759) ester for chromium-based reagents) followed by an elimination step. For reagents like manganese dioxide (MnO₂), the reaction proceeds via a radical mechanism on the surface of the solid oxidant, which provides selectivity for benzylic alcohols.

A variety of reagents can be employed for this transformation, with differing selectivities and reaction conditions. The synthesis of the corresponding aldehyde, 4-formyl-3-methoxybenzonitrile, has been achieved through methods like silver nitrate (B79036) oxidation of an intermediate dibromide. chemicalbook.com While not a direct oxidation of the hydroxymethyl group, it demonstrates the stability of the final aldehyde product under certain oxidative conditions.

Table 1: Selective Reagents for Oxidation of the Hydroxymethyl Group

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | 4-formyl-3-methoxybenzonitrile | Inert solvent (e.g., Dichloromethane, Chloroform) | Highly selective for benzylic and allylic alcohols. |

| Pyridinium Chlorochromate (PCC) | 4-formyl-3-methoxybenzonitrile | Anhydrous Dichloromethane | Mild reagent that typically stops at the aldehyde stage. |

| Sodium Hypochlorite (NaOCl) / TEMPO | 4-formyl-3-methoxybenzonitrile | Biphasic system (e.g., Dichloromethane/Water) | Catalytic system known for mild and selective oxidations. |

The hydroxymethyl group can be converted into a good leaving group, allowing for nucleophilic substitution at the benzylic carbon. This typically requires protonation of the hydroxyl group under acidic conditions to form a better leaving group (water), or conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. An Sₙ1 pathway would involve the formation of a benzylic carbocation, which would be stabilized by the methoxy (B1213986) group at the ortho position but potentially destabilized by the electron-withdrawing nitrile group at the para position. An Sₙ2 pathway would involve a direct backside attack by the nucleophile. The specific mechanism is influenced by the reaction conditions, the nature of the nucleophile, and the leaving group.

Hydrogen bonding plays a significant role in the reactivity of this compound. The hydroxyl group can act as both a hydrogen bond donor and an acceptor. The nitrile nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. nih.gov

These intermolecular interactions can influence reaction rates and mechanisms. For instance, in oxidation reactions, hydrogen bonding to the hydroxyl group by a solvent or reagent can affect its nucleophilicity and the ease of C-H bond cleavage. In substitution reactions, hydrogen bonding can stabilize the leaving group as it departs. In the solid state, these interactions dictate the crystal packing arrangement. nih.gov For example, studies on related structures have shown that methanol (B129727) solvates can form bifurcated hydrogen bonds with ortho-hydroxy-methoxy entities, creating a three-dimensional network. nih.gov

Transformations of the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond. ebsco.com The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it a key site for nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Addition: The most common reactions of nitriles involve the nucleophilic addition to the electrophilic carbon atom. libretexts.orglibretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. ebsco.comlibretexts.org The reaction proceeds through an amide intermediate. libretexts.org In acid catalysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon, allowing attack by a weak nucleophile like water. libretexts.org In base-catalyzed hydrolysis, a strong nucleophile like the hydroxide (B78521) ion attacks the carbon directly. libretexts.org For instance, 4-hydroxy-3-methoxybenzonitrile (B1293924), a related compound, can be converted to 4-hydroxy-3-methoxybenzamide (B3049022) using sodium perborate (B1237305). sigmaaldrich.comsigmaaldrich.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbon, forming an imine anion intermediate which is then further reduced. libretexts.orglibretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile to form an imine salt intermediate. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org

Electrophilic Addition: While less common for the carbon, the nitrogen atom of the nitrile has a lone pair of electrons and can act as a weak base or nucleophile. As mentioned, protonation of the nitrogen is the initial step in acid-catalyzed hydrolysis, activating the nitrile group towards nucleophilic attack. ebsco.comlibretexts.org

Table 2: Products from Transformations of the Nitrile Functionality

| Reagent(s) | Initial Reaction Type | Final Product |

|---|---|---|

| H₃O⁺, heat | Electrophilic addition (protonation) followed by Nucleophilic addition (water) | 4-(Hydroxymethyl)-3-methoxybenzoic acid |

| NaOH, H₂O, heat | Nucleophilic addition (hydroxide) | Sodium 4-(hydroxymethyl)-3-methoxybenzoate |

| 1. LiAlH₄; 2. H₂O | Nucleophilic addition (hydride) | (4-(Aminomethyl)-2-methoxyphenyl)methanol |

The nitrile group is generally thermally stable. However, under photochemical conditions, molecules containing nitrile groups can undergo various reactions. For aromatic nitriles, photoinduced electron transfer processes are possible. Studies on 4-(dimethylamino)benzonitrile (B74231) have shown that direct photoexcitation can lead to the formation of a radical cation through one-electron oxidation. rsc.org While specific photochemical studies on this compound are not widely reported, it is plausible that similar radical-mediated pathways could be initiated upon UV irradiation, potentially involving the hydroxymethyl group as well. Research on other aromatic systems has demonstrated photochemical rearrangements between methoxy and hydroxymethyl groups, suggesting that complex intramolecular reactions could be possible under specific photolytic conditions. researchgate.net

Dimerization and Cycloaddition Reactions of Nitrile Oxides Derived from Related Structures

While this compound itself is a stable nitrile, it can be conceptually converted to the corresponding nitrile oxide, this compound N-oxide. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo dimerization and cycloaddition reactions. In the absence of a suitable dipolarophile, nitrile oxides dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This dimerization is a common side reaction in processes where nitrile oxides are generated as intermediates.

The mechanism of nitrile oxide dimerization has been a subject of study, with evidence suggesting a stepwise process involving dinitrosoalkene diradical intermediates. The rate of dimerization is significantly influenced by the electronic nature of the substituents on the aromatic ring. For substituted benzonitrile (B105546) N-oxides, electron-withdrawing groups tend to accelerate the dimerization rate, while electron-donating groups retard it. This is because electron-donating groups stabilize the nitrile oxide moiety, reducing its propensity to react with itself.

Given the substitution pattern of the hypothetical this compound N-oxide, the presence of the electron-donating methoxy (-OCH3) and weakly deactivating hydroxymethyl (-CH2OH) groups would be expected to stabilize the nitrile oxide. Consequently, its rate of dimerization would likely be slower compared to unsubstituted benzonitrile oxide.

Nitrile oxides are exceptionally useful in synthesis due to their participation in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. These reactions are a cornerstone of 1,3-dipolar cycloaddition chemistry. The regioselectivity of these cycloadditions is governed by both electronic and steric factors, often explained by frontier molecular orbital (FMO) theory. Generally, the reaction is fastest between a dipole with a high-energy highest occupied molecular orbital (HOMO) and a dipolarophile with a low-energy lowest unoccupied molecular orbital (LUMO), or vice versa.

For a nitrile oxide derived from this compound, the electron-donating character of the substituents would raise the energy of its HOMO. This would enhance its reactivity towards electron-poor alkenes and alkynes (those with low-lying LUMOs). Kinetic studies on substituted benzonitrile oxides have shown that electron-donating groups on the aromatic ring can accelerate the rate of cycloaddition with electron-deficient dipolarophiles.

Aromatic Reactivity and Substituent Effects in the this compound System

The reactivity of the benzene (B151609) ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the interplay of the three substituents: the nitrile (-CN) group, the methoxy (-OCH3) group, and the hydroxymethyl (-CH2OH) group.

The directing and activating/deactivating effects of these substituents are summarized below:

Methoxy group (-OCH3): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron-withdrawal (-I effect). It is an ortho, para-director.

Hydroxymethyl group (-CH2OH): This group is generally considered to be weakly deactivating. It withdraws electron density weakly through induction (-I effect) due to the oxygen atom, and it does not have a significant resonance effect with the ring. It is also an ortho, para-director.

Nitrile group (-CN): This is a strongly deactivating group due to both its strong inductive withdrawal (-I effect) and its resonance withdrawal (-R effect) of electron density from the ring. It is a meta-director.

The directing effects determine the position of substitution. The methoxy group directs incoming electrophiles to its ortho and para positions (C2 and C4). The hydroxymethyl group also directs to its ortho and para positions (C3 and C5). The nitrile group directs to its meta positions (C3 and C5). The positions are numbered as follows: C1 (bearing -CN), C2, C3 (bearing -OCH3), C4 (bearing -CH2OH), C5, C6.

The directing influences can be categorized as follows:

Position C2: Activated by the ortho methoxy group.

Position C5: Deactivated by the meta nitrile group, weakly activated by the ortho hydroxymethyl group, and weakly activated by the meta methoxy group.

Position C6: Strongly activated by the para methoxy group but deactivated by the ortho nitrile group.

Considering the powerful activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho and para to it. The position para to the methoxy group (C6) is sterically unhindered and strongly activated, making it a highly probable site for substitution. The position ortho to the methoxy group (C2) is also activated but is adjacent to the nitrile group, which may provide some steric hindrance and electronic deactivation. Therefore, substitution at C6 is generally favored.

For nucleophilic aromatic substitution, the ring is generally deactivated by the electron-donating methoxy group. However, the presence of the strongly electron-withdrawing nitrile group can facilitate nucleophilic attack, particularly at the ortho and para positions relative to it, provided a suitable leaving group is present on the ring.

Influence of Conformation and Stereochemistry on Reactivity

The conformation of this compound can influence its reactivity, primarily through steric effects and by affecting the alignment of orbitals. The molecule has two key rotatable bonds: the C(aryl)-CH2OH bond and the C(aryl)-OCH3 bond.

Theoretical studies on related molecules, such as derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin), indicate that the methoxy group prefers a planar conformation with the methyl group oriented away from the adjacent substituent to minimize steric hindrance. In this compound, the methoxy group at C3 is adjacent to the hydroxymethyl group at C4. Rotation around the C(aryl)-O bond will be influenced by the steric bulk of the neighboring group. A planar conformation is generally favored as it maximizes π-orbital overlap with the aromatic system.

Similarly, the hydroxymethyl group can rotate around its bond to the aromatic ring. The preferred conformation will seek to minimize steric clashes with the adjacent methoxy group. This rotation can affect the accessibility of the neighboring C5 position to incoming reagents. For reactions involving the hydroxymethyl group itself (e.g., oxidation or esterification), its conformation relative to the ring and the methoxy group could influence transition state energies and, therefore, reaction rates.

While this compound is achiral, its reactions can lead to the formation of chiral centers. For instance, if the hydroxymethyl group were oxidized to an aldehyde and then reacted with a nucleophile, a new stereocenter would be created. In such cases, the existing substituents on the ring could exert a stereodirecting influence, although this effect is generally weak unless a chiral catalyst or reagent is used. The conformation of the starting material could play a role in determining the facial selectivity of the attack on the carbonyl group.

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative analysis of substituent effects on the reactivity of benzene derivatives is often accomplished using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction.

The substituent constants (σ) for the groups present in this compound provide insight into their electronic effects.

| Substituent | Position | σmeta | σpara | Comment |

|---|---|---|---|---|

| -OCH3 | meta | +0.12 | -0.27 | Electron-donating by resonance, withdrawing by induction. |

| -CH2OH | para | - | -0.01 | Weakly deactivating by induction. |

| -CN | - | +0.56 | +0.66 | Strongly electron-withdrawing by induction and resonance. |

The reaction constant (ρ) indicates the sensitivity of a reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (a negative charge is built up in the transition state).

A negative ρ value indicates that the reaction is accelerated by electron-donating groups (a positive charge is built up in the transition state).

For an electrophilic aromatic substitution reaction on the this compound system, the transition state involves the formation of a positively charged intermediate (arenium ion). Such reactions typically have large, negative ρ values, indicating they are strongly accelerated by electron-donating groups. The net effect of the substituents can be approximated by summing their σ constants for the position of attack. The strongly negative σpara value for the methoxy group highlights its powerful activating effect for substitution at C6.

The distinction between kinetic and thermodynamic control is also relevant. Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate. This is usually the product that proceeds through the lowest energy transition state. Under thermodynamic control (higher temperatures, longer reaction times, reversible conditions), the most stable product will be favored. For electrophilic substitution, the stability of the intermediate arenium ion often dictates the kinetic product. The arenium ion for substitution at C6 is significantly stabilized by the +R effect of the para-methoxy group, suggesting this pathway is kinetically favored. In many cases, the kinetically favored product is also the thermodynamically most stable one, but this is not always true, especially if significant steric strain is introduced.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Hydroxymethyl 3 Methoxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Multi-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Complete Structural Assignment

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 4-(hydroxymethyl)-3-methoxybenzonitrile can be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. These 2D techniques, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide a wealth of information about the connectivity and spatial relationships between atoms within the molecule. science.govyoutube.comslideshare.netsdsu.edu

¹H and ¹³C NMR Chemical Shift Assignments:

The expected chemical shifts for the protons and carbons of this compound are summarized in the table below. These assignments are based on established substituent effects and data from analogous compounds.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~110 |

| 2 | ~7.2-7.4 | ~112 |

| 3 | - | ~148 |

| 4 | - | ~135 |

| 5 | ~7.2-7.4 | ~125 |

| 6 | ~7.2-7.4 | ~130 |

| 7 (CH₂) | ~4.6 | ~64 |

| 8 (OCH₃) | ~3.9 | ~56 |

| 9 (CN) | - | ~119 |

Two-Dimensional NMR Correlation Data:

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu For this compound, the HSQC spectrum would show correlations between the proton signal of the hydroxymethyl group (H7) and its corresponding carbon (C7), and the methoxy (B1213986) protons (H8) with their carbon (C8). It would also correlate the aromatic protons with their respective carbons.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings through two or three bonds. sdsu.edu In the aromatic region, correlations would be observed between adjacent protons on the benzene (B151609) ring, aiding in their specific assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for piecing together the molecular skeleton. For instance, the protons of the hydroxymethyl group (H7) would show correlations to the aromatic carbons C3, C4, and C5. The methoxy protons (H8) would show a correlation to C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. slideshare.net This is valuable for confirming the substitution pattern and determining the preferred conformation of flexible groups. For example, a NOESY spectrum could show a spatial correlation between the methoxy protons (H8) and the aromatic proton at position 2, as well as between the hydroxymethyl protons (H7) and the aromatic proton at position 5.

| HMBC Correlations | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 |

| H2 | X | X | X | ||||||

| H5 | X | X | X | ||||||

| H6 | X | X | X | ||||||

| H7 | X | X | X | ||||||

| H8 | X |

| NOESY Correlations | H2 | H5 | H6 | H7 | H8 |

| H2 | X | ||||

| H5 | X | ||||

| H6 | |||||

| H7 | X | ||||

| H8 | X |

Dynamic NMR Studies for Conformational Analysis

The hydroxymethyl group (-CH₂OH) in this compound is attached to the aromatic ring via a single C-C bond, allowing for rotation around this bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons and carbons of this group. However, at lower temperatures, this rotation can be slowed down, leading to distinct NMR signals for different conformations (rotamers). Dynamic NMR spectroscopy is the technique used to study these conformational changes. researchgate.netbeilstein-journals.org

By systematically lowering the temperature of the NMR experiment, it is possible to reach the coalescence point, where the signals for the exchanging sites begin to broaden and merge. Further cooling can lead to the resolution of separate signals for the different conformers. From the coalescence temperature and the frequency difference between the signals of the conformers, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. beilstein-journals.org This provides valuable quantitative information about the conformational flexibility of the hydroxymethyl group and the energetic preferences for different spatial arrangements relative to the rest of the molecule.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. measurlabs.compnnl.gov Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass to within a few parts per million (ppm). This high precision allows for the calculation of a unique elemental formula. missouri.edustolaf.edu

For this compound, the molecular formula is C₉H₉NO₂. The theoretical monoisotopic mass, calculated by summing the exact masses of the most abundant isotopes of each element, can be determined with high precision. missouri.edu

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope | Total Mass |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 163.063329 |

An experimental HRMS measurement of the molecular ion of this compound that matches this theoretical value to within a small tolerance (typically <5 ppm) would provide strong evidence for the proposed elemental formula of C₉H₉NO₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a compound by analyzing its fragmentation patterns. nationalmaglab.orgnih.govuzh.ch In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected, fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are then mass-analyzed. nationalmaglab.org This process provides valuable information about the connectivity of the molecule.

A plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 164.0706) is proposed below. The fragmentation is likely to be initiated by the loss of stable neutral molecules such as water (H₂O) from the hydroxymethyl group or formaldehyde (B43269) (CH₂O). Subsequent fragmentations could involve the loss of the methoxy group or rearrangements of the aromatic ring.

Proposed Fragmentation Pathway:

Loss of Water: The protonated molecular ion can readily lose a molecule of water from the hydroxymethyl group to form a stable benzylic cation at m/z 146.0600.

Loss of Formaldehyde: A rearrangement can lead to the loss of formaldehyde, resulting in an ion at m/z 134.0651.

Further Fragmentation: Subsequent fragmentations of these primary product ions can provide further structural information. For example, the ion at m/z 146.0600 could lose a methyl radical from the methoxy group or undergo ring rearrangements.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 164.0706 | H₂O | 146.0600 | [C₉H₈NO]⁺ |

| 164.0706 | CH₂O | 134.0651 | [C₈H₈NO]⁺ |

| 146.0600 | CO | 118.0651 | [C₈H₈N]⁺ |

| 134.0651 | HCN | 107.0491 | [C₇H₇O]⁺ |

By carefully analyzing the product ion spectrum, a detailed picture of the molecular structure can be constructed and confirmed.

Hyphenated Techniques (e.g., GC-MS, LC-MS, UPLC-MS) for Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound within complex mixtures. These methods provide both retention time data for separation and mass-to-charge ratio (m/z) data for identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl group of this compound, for instance by silylation, is often necessary to increase its volatility and thermal stability. The derivatized compound can then be separated from other components in a mixture on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. Upon elution, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): LC-MS and UPLC-MS are powerful techniques for the analysis of this compound in liquid mixtures without the need for derivatization. Separation is typically achieved using reversed-phase chromatography. The higher resolution and speed of UPLC, which utilizes columns with smaller particle sizes, can provide significant advantages over traditional HPLC. After chromatographic separation, the analyte is introduced into the mass spectrometer, usually via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique, and in positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion. nih.govprotocols.io

Table 1: Predicted Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Expected Primary Ion | Expected m/z |

|---|---|---|---|

| LC-MS / UPLC-MS | ESI Positive | [M+H]⁺ | 164.07 |

| LC-MS / UPLC-MS | ESI Negative | [M-H]⁻ | 162.06 |

| GC-MS (as TMS derivative) | Electron Ionization (EI) | [M]⁺ | 235.11 |

Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a key tool for identifying the functional groups present in this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxymethyl group. The C≡N stretching of the nitrile group should appear as a sharp, medium-intensity band around 2230-2220 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and hydroxymethyl groups would be observed in the 3000-2850 cm⁻¹ range. The aromatic C=C stretching vibrations would produce bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy and alcohol groups are expected in the 1260-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The aromatic ring vibrations also give rise to characteristic Raman signals. The symmetric stretching of the benzene ring is expected to produce a strong band.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) | FTIR |

| Nitrile (-C≡N) | C≡N Stretch | 2230-2220 | FTIR, Raman |

| Aromatic Ring | C-H Stretch | 3100-3000 | FTIR, Raman |

| Aliphatic (-CH₃, -CH₂-) | C-H Stretch | 3000-2850 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1600-1450 | FTIR, Raman |

| Ether/Alcohol | C-O Stretch | 1260-1000 | FTIR |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Interactions

Electronic spectroscopy provides insights into the conjugated π-system of this compound.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions, likely π → π* transitions, would result in absorption maxima in the ultraviolet region. The presence of the nitrile, methoxy, and hydroxymethyl substituents on the benzene ring will influence the exact position and intensity of these absorption bands. For structurally similar compounds like 4-hydroxy-3-methoxy-benzyl alcohol, UV absorption maxima are observed. japsonline.com

Fluorescence Spectroscopy: Aromatic compounds often exhibit fluorescence. mdpi.com Upon excitation at a wavelength corresponding to an absorption maximum, this compound may emit light at a longer wavelength. The fluorescence emission spectrum, along with the quantum yield and lifetime, can provide information about the electronic structure of the excited state and its interactions with the environment. The nature of the solvent can significantly influence the fluorescence properties.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

If suitable single crystals could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material. For the related compound 4-benzyloxy-3-methoxybenzonitrile, weak intermolecular C-H···N hydrogen bonds have been observed to link the molecules into chains. nih.gov

Computational and Theoretical Investigations of 4 Hydroxymethyl 3 Methoxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic properties, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for studying the ground-state properties and reaction pathways of organic molecules like 4-(hydroxymethyl)-3-methoxybenzonitrile.

DFT calculations can be used to optimize the molecule's geometry, predicting bond lengths and angles. For related molecules such as 4-hydroxy-3-methoxybenzonitrile (B1293924), DFT has been successfully used to find the most stable conformer and analyze its vibrational modes. researchgate.net Furthermore, DFT is instrumental in elucidating reaction mechanisms by locating and characterizing the transition state (TS) structures that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates.

Key electronic properties derived from DFT calculations help predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com For the closely related 4-methoxybenzonitrile, the HOMO-LUMO gap was calculated to be 4.37 eV, indicating significant stability. semanticscholar.org Natural Bond Orbital (NBO) analysis, another tool often used with DFT, can reveal charge distribution and hyperconjugative interactions, further clarifying the electronic landscape and reactive sites within the molecule. researchgate.netscilit.com

| Property | Calculated Value (a.u.) | Description |

|---|---|---|

| EHOMO | -0.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.05 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.20 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Dipole Moment (μ) | 3.5 | Measure of the net molecular polarity, arising from charge distribution. |

| Ionization Potential (I) | 0.25 | Approximated as -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 0.05 | Approximated as -ELUMO; energy released when an electron is added. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com While HF is a crucial starting point, it inherently neglects electron correlation—the way electrons dynamically avoid each other—which can lead to inaccuracies. numberanalytics.comwikipedia.org

To achieve higher accuracy, post-Hartree-Fock methods have been developed. wikipedia.org These methods build upon the HF calculation to systematically include electron correlation. Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is widely used as it captures a significant portion of the correlation energy at a manageable computational cost. researchgate.net

Configuration Interaction (CI): This method expresses the true wavefunction as a linear combination of the HF determinant and determinants from excited electronic states. Full CI (FCI) is the exact solution within a given basis set but is computationally prohibitive for all but the smallest molecules.

Coupled Cluster (CC): This method provides a size-consistent and highly accurate treatment of electron correlation. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for its high accuracy in energy calculations. numberanalytics.com

These high-accuracy methods are often used to benchmark results from more computationally efficient methods like DFT or to study systems where electron correlation effects are particularly significant. numberanalytics.com For aromatic systems, post-Hartree-Fock methods can provide very accurate predictions of molecular geometries and energies. numberanalytics.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its minimum energy geometry, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment (solvation).

For this compound, the key sources of flexibility are the rotation of the hydroxymethyl group and the methoxy (B1213986) group. The conformational landscape can be explored by analyzing the potential energy surface as a function of the dihedral angles defining these rotations. For the related benzyl (B1604629) alcohol, studies have identified several low-energy conformations, including gauche and anti (perpendicular) structures, arising from the rotation of the C-C and C-O bonds of the hydroxymethyl group. missouri.eduresearchgate.net A similar analysis for this compound would involve scanning the dihedral angles τ1 (Cipso-Cα-O-H) and τ2 (Cortho-Cipso-Cα-O).

MD simulations can also explicitly model the effect of a solvent, such as water. By surrounding the molecule with a box of solvent molecules, MD can simulate solvation effects, including the formation of hydrogen bonds between the molecule's hydroxyl group and water. This provides a more realistic model of the molecule's behavior in solution, which is crucial for understanding its properties and interactions in a biological context. Studies on ortho-halogenated benzyl alcohols have shown that even subtle changes in the environment, like the carrier gas in a supersonic jet, can alter the populated conformations. rsc.orgrsc.org

| Conformer | τ1 (Cipso-Cα-O-H) | τ2 (Cortho-Cipso-Cα-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Gauche 1 | ~60° | ~60° | 0.00 | Global minimum, potentially stabilized by intramolecular interactions. |

| Gauche 2 | ~60° | ~120° | 0.55 | Slightly higher energy gauche conformer. |

| Anti (Perpendicular) | ~180° | ~90° | 1.20 | Hydroxymethyl group is perpendicular to the benzene (B151609) ring. missouri.edu |

| Eclipsed | ~0° | ~0° | 2.50 | Higher energy state, representing a rotational barrier. |

Theoretical Spectroscopic Predictions and Correlation with Experimental Data

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra. By simulating spectroscopic data, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of molecular structure and properties.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies corresponding to the normal modes of the molecule, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. frontiersin.org Studies on 4-hydroxy-3-methoxybenzonitrile and other benzonitrile (B105546) derivatives have demonstrated the successful assignment of vibrational modes, such as the characteristic C≡N and O-H stretching frequencies, by comparing experimental data with DFT calculations. researchgate.net

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). semanticscholar.org This method calculates the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of light the molecule absorbs. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. sapub.orgnih.gov For substituted phenols and benzonitriles, TD-DFT has been shown to accurately predict the π→π* transitions responsible for their UV-Vis absorption. researchgate.netresearchgate.net

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) | Assignment |

|---|---|---|---|---|

| O-H stretch | 3321 | 3323 | 3315 | Stretching of the hydroxyl group bond. |

| C-H stretch (Aromatic) | 3075 | 3078 | 3070 | Stretching of C-H bonds on the benzene ring. |

| C≡N stretch | 2232 | 2231 | 2235 | Characteristic stretching of the nitrile triple bond. |

| C-O stretch (Methoxy) | 1271 | 1270 | 1274 | Stretching of the ether C-O bond. |

| O-H bend | 1175 | 1176 | 1179 | In-plane bending of the hydroxyl group. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researcher.life This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The structure of this compound contains a "vanillyl" group, which is a key pharmacophore in compounds known as vanilloids. Vanilloids are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), a protein channel involved in pain and heat sensation. nih.govresearchgate.net Therefore, TRPV1 is a plausible biological target for docking studies with this molecule.

In a typical docking study, the 3D structure of the target protein is obtained, and a binding site (or pocket) is defined. The ligand is then computationally placed into this pocket in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating stronger binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, the hydroxyl group of our title compound could act as a hydrogen bond donor, while the aromatic ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in the receptor's binding site. nih.gov

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| This compound | -7.5 | Tyr511, Ser512, Thr550 | Hydrogen bond with -OH group; π-π stacking with aromatic ring. nih.gov |

| Capsaicin (Known Agonist) | -9.2 | Tyr511, Ser512, Thr550, Arg557 | Hydrogen bonds; hydrophobic interactions. |

| Capsazepine (Known Antagonist) | -8.8 | Tyr511, Thr550 | Hydrogen bonds; hydrophobic interactions. researchgate.net |

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to correlate the chemical structure of a series of compounds with their biological activity. SAR studies provide qualitative insights, for instance, noting that the presence of a hydroxyl group is essential for activity. researchgate.net QSAR takes this a step further by creating a mathematical model that quantitatively relates variations in chemical structure to changes in biological activity. frontiersin.orgijsmr.in

To build a QSAR model, a set of molecules with known activities (the training set) is required. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical properties: Such as lipophilicity (LogP), molecular weight, and polar surface area.

Electronic descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

Topological descriptors: Which describe molecular branching and connectivity.

3D descriptors: Which relate to the molecule's shape and volume.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC50 value). QSAR studies on phenolic compounds have successfully modeled their antioxidant activity, often finding that electronic properties and the number of hydroxyl groups are key predictive factors. nih.govresearchgate.net A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (antioxidant capacity). nih.gov |

| Hydrophobic | LogP | Measures the lipophilicity, affecting membrane permeability and transport. ijsmr.in |

| Steric/Topological | Molecular Weight (MW) | Represents the size of the molecule. |

| Steric/Topological | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and membrane transport. |

| Constitutional | Number of -OH groups | Directly linked to antioxidant activity in many phenolic compounds. nih.gov |

Ligand-Based and Structure-Based Design Principles

In modern drug discovery, both ligand-based and structure-based design strategies are pivotal in identifying and optimizing novel therapeutic agents. nih.govjubilantbiosys.com The application of these principles to this compound would involve using its structural features to inform the design of new molecules with desired biological activities.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that bind to the target. If a series of compounds containing the this compound scaffold were found to be active against a particular biological target, this information could be used to develop a pharmacophore model. This model would define the essential steric and electronic features required for bioactivity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. New compounds could then be designed to fit this pharmacophore, with the aim of improving potency and other pharmacological properties.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be utilized. researcher.life In this approach, the binding of this compound to the active site of the target would be modeled using computational docking simulations. These simulations would predict the binding conformation and affinity of the molecule, providing insights into the key interactions (e.g., hydrogen bonds, van der Waals interactions, pi-stacking) between the ligand and the protein. This information can then be used to guide the design of new analogs with improved binding affinity and selectivity. For example, modifications to the hydroxymethyl, methoxy, or nitrile groups could be explored to optimize interactions with specific amino acid residues in the binding pocket.

Statistical and Machine Learning Approaches in SAR/QSAR

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Statistical and machine learning methods are increasingly being used to develop robust and predictive QSAR models. nih.govarxiv.org

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to build a linear model that correlates the descriptors with the observed biological activity. More advanced machine learning algorithms, such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN), can capture complex non-linear relationships between the molecular structure and activity. mdpi.com

A hypothetical QSAR study on a series of this compound analogs might yield a model that indicates the importance of specific structural features for activity. For instance, the model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position leads to enhanced biological activity. Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. biointerfaceresearch.comresearchgate.net

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study of this compound derivatives.

| Compound ID | R-group Substitution | LogP | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |

| 1 | -H | 1.5 | 163.17 | 1 | 3 | 10.5 |

| 2 | -CH3 | 2.0 | 177.20 | 1 | 3 | 8.2 |

| 3 | -Cl | 2.2 | 197.61 | 1 | 3 | 5.1 |

| 4 | -F | 1.7 | 181.16 | 1 | 3 | 7.5 |

| 5 | -OH | 1.1 | 179.17 | 2 | 4 | 12.3 |

Investigation of Reaction Mechanisms and Pathways via Computational Methods (e.g., Molecular Electron Density Theory)

MEDT, a modern theory of chemical reactivity, posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. nih.govencyclopedia.pub A computational investigation of a reaction involving this compound using MEDT would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized using quantum chemical methods, typically Density Functional Theory (DFT).

Transition State Search: The transition state (TS) structure connecting the reactants and products is located on the potential energy surface. The TS represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS indeed connects the reactants and products.

Electron Density Analysis: The electron density at various points along the reaction pathway is analyzed using tools such as the Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM). This analysis provides insights into the changes in chemical bonding during the reaction.

For example, the oxidation of the hydroxymethyl group or a nucleophilic aromatic substitution on the benzene ring of this compound could be investigated using these methods. The computational results would provide a detailed picture of the reaction mechanism at the molecular level, including the activation energy barrier and the electronic changes that occur during the reaction. A study on the related compound, 4-hydroxy-3-methoxybenzonitrile, has utilized DFT to investigate its conformational analysis and electronic structure, which provides a foundation for such mechanistic studies. researchgate.net

Mechanistic Biological Research Applications of 4 Hydroxymethyl 3 Methoxybenzonitrile and Its Derivatives

Design and Synthesis of Derivatives as Molecular Probes for Biochemical Systems

The structural framework of 4-(Hydroxymethyl)-3-methoxybenzonitrile, which is derived from vanillin (B372448), serves as a versatile scaffold for the synthesis of various molecular probes. Vanillin itself is a key intermediate in the creation of diverse chemical structures. The synthesis of derivatives often involves modifications of the functional groups present in the parent molecule. For instance, the formyl group of a precursor like 3-hydroxy-4-methoxybenzaldehyde can be converted to a cyano group. researchgate.net Subsequent reactions can then be performed on other parts of the molecule to generate a library of derivatives.

These synthetic derivatives are designed to interact with specific biological targets, thereby acting as molecular probes to investigate biochemical systems. The design process often incorporates knowledge of the target's structure and function to create molecules with high affinity and selectivity.

Enzymatic Studies and Substrate Interactions

The interaction of this compound and its derivatives with enzymes is a significant area of research, providing insights into enzyme function and inhibition.

Investigation of this compound as an Enzyme Substrate (e.g., Tyrosinase, Demethylase)